molecular formula C16H23NO2S2 B3014613 N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3-(phenylthio)propanamide CAS No. 2034398-80-4

N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3-(phenylthio)propanamide

Cat. No.: B3014613
CAS No.: 2034398-80-4
M. Wt: 325.49
InChI Key: JCOKBYLMOWDNSU-UHFFFAOYSA-N
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Description

N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3-(phenylthio)propanamide is a synthetic organic compound that belongs to the class of thiopyran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3-(phenylthio)propanamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Formation of the thiopyran ring: Starting with a suitable precursor, the thiopyran ring can be synthesized through a cyclization reaction.

    Introduction of the methoxy group: The methoxy group can be introduced via methylation using reagents such as methyl iodide in the presence of a base.

    Attachment of the phenylthio group: The phenylthio group can be attached through a nucleophilic substitution reaction using a phenylthiol derivative.

    Formation of the amide bond: The final step involves the formation of the amide bond through a condensation reaction between the amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3-(phenylthio)propanamide can undergo various chemical reactions, including:

    Oxidation: The thiopyran ring and phenylthio group can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy and phenylthio groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation could lead to the formation of sulfoxides or sulfones, while reduction could yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving thiopyran derivatives.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3-(phenylthio)propanamide would depend on its specific biological activity. Generally, thiopyran derivatives can interact with various molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiopyran derivatives: Compounds with similar thiopyran rings but different substituents.

    Methoxy-substituted compounds: Compounds with methoxy groups attached to different parts of the molecule.

    Phenylthio-substituted compounds: Compounds with phenylthio groups attached to different parts of the molecule.

Uniqueness

N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3-(phenylthio)propanamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

N-[(4-methoxythian-4-yl)methyl]-3-phenylsulfanylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2S2/c1-19-16(8-11-20-12-9-16)13-17-15(18)7-10-21-14-5-3-2-4-6-14/h2-6H,7-13H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCOKBYLMOWDNSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCSCC1)CNC(=O)CCSC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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